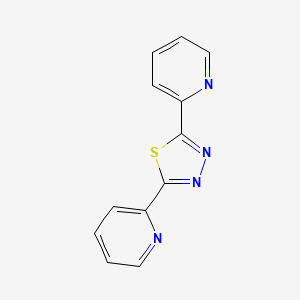

2,5-Dipyridin-2-yl-1,3,4-thiadiazole

Übersicht

Beschreibung

2,5-Dipyridin-2-yl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C12H8N4S and its molecular weight is 240.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : DPT derivatives have been investigated for their antimicrobial properties. Research has shown that certain substitutions on the thiadiazole ring enhance their efficacy against a range of bacterial strains. For example, a study highlighted the synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines which demonstrated potent macrofilaricidal activity against human filarial parasites .

Neuroprotective Effects : Novel derivatives of DPT have been identified as potential neuroprotectors. A study indicated that specific modifications to the thiadiazole structure could lead to compounds with significant neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s .

Coordination Chemistry

Coordination Polymers : DPT serves as an effective ligand in the formation of coordination polymers. For instance, a new coordination polymer was synthesized using DPT and cobalt(II) ions, demonstrating unique structural properties and potential applications in catalysis and gas adsorption .

| Coordination Polymer | Metal Ion | Ligand | Structure Type | Properties |

|---|---|---|---|---|

| Co-DPT Polymer | Co(II) | 2,5-DPT | 1-D Chain | Catalytic activity, gas adsorption |

Materials Science

Luminescent Materials : DPT derivatives have been explored for their luminescent properties. Certain complexes formed with transition metals exhibit strong luminescence, making them suitable for applications in optoelectronics and sensors. These materials can be utilized in developing advanced display technologies and light-emitting devices.

Case Study 1: Antimicrobial Activity

A series of DPT derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine rings significantly influenced the antimicrobial activity, with some compounds exhibiting MIC values as low as 10 µg/mL.

Case Study 2: Coordination Polymer Synthesis

The synthesis of a cobalt(II) coordination polymer using DPT was reported. The polymer was characterized using X-ray diffraction and demonstrated a unique one-dimensional structure with potential applications in catalysis due to its high surface area and porosity.

Eigenschaften

CAS-Nummer |

2726-92-3 |

|---|---|

Molekularformel |

C12H8N4S |

Molekulargewicht |

240.29 g/mol |

IUPAC-Name |

2,5-dipyridin-2-yl-1,3,4-thiadiazole |

InChI |

InChI=1S/C12H8N4S/c1-3-7-13-9(5-1)11-15-16-12(17-11)10-6-2-4-8-14-10/h1-8H |

InChI-Schlüssel |

BGORQFGAWSNEBU-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |

Key on ui other cas no. |

2726-92-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.